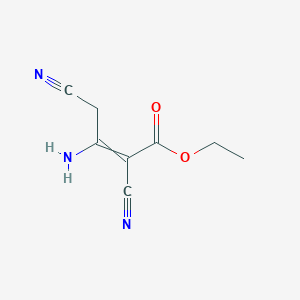
butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate is an organic compound characterized by the presence of a butyl ester group attached to a chiral center, which is bonded to a 3,4,5-trichlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate typically involves the esterification of (2S)-2-(3,4,5-trichlorophenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl (2S)-2-(3,4-dichlorophenoxy)propanoate
- Butyl (2S)-2-(3,5-dichlorophenoxy)propanoate
- Butyl (2S)-2-(3,4,5-trifluorophenoxy)propanoate
Uniqueness
Butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate is unique due to the presence of three chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or different substituents.
Propriétés
Numéro CAS |
64114-08-5 |
|---|---|
Formule moléculaire |
C13H15Cl3O3 |
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
butyl (2S)-2-(3,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C13H15Cl3O3/c1-3-4-5-18-13(17)8(2)19-9-6-10(14)12(16)11(15)7-9/h6-8H,3-5H2,1-2H3/t8-/m0/s1 |
Clé InChI |
BIGKDCAKAYEFBQ-QMMMGPOBSA-N |
SMILES isomérique |
CCCCOC(=O)[C@H](C)OC1=CC(=C(C(=C1)Cl)Cl)Cl |
SMILES canonique |
CCCCOC(=O)C(C)OC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




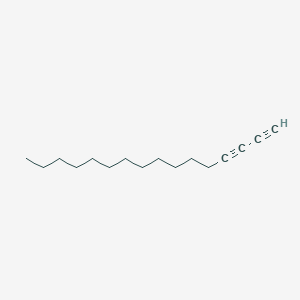
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
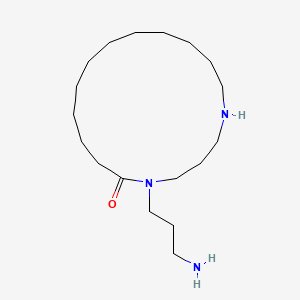
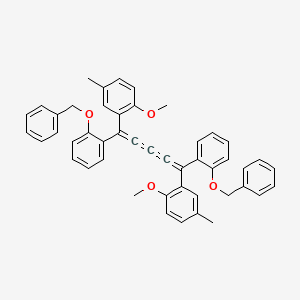
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)

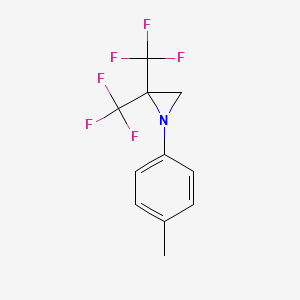
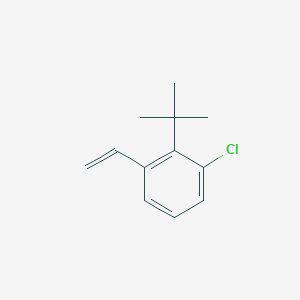
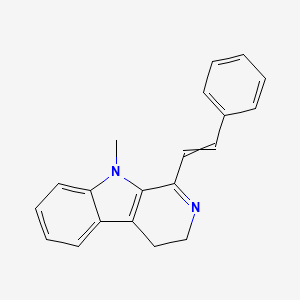
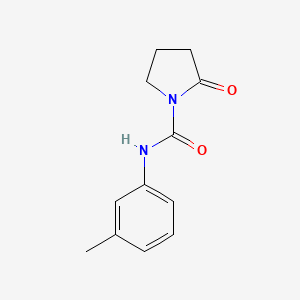
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
